molecular formula C7H6ClFO B1586600 2-Chloro-6-fluoro-3-methylphenol CAS No. 261762-90-7

2-Chloro-6-fluoro-3-methylphenol

Cat. No. B1586600
M. Wt: 160.57 g/mol
InChI Key: RPTGCWUNGWVQET-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H6ClFO. It has a molecular weight of 160.58 .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-fluoro-3-methylphenol is 1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methylphenol has a boiling point of 46°C .

Scientific Research Applications

High-performance Liquid Chromatographic Separation

2-Chloro-6-fluoro-3-methylphenol's derivatives have been employed in high-performance liquid chromatography (HPLC) for the separation and detection of various phenolic compounds. A study by Landzettel et al. (1995) utilized a fluorophoric derivatizing reagent for HPLC, highlighting the method's sensitivity and convenience in detecting phenolic compounds in industrial wastewater samples, demonstrating the utility of fluorinated phenol derivatives in environmental monitoring and analysis Landzettel et al., 1995.

Fluorescent Chemosensors

Research by Roy (2021) delved into the development of fluorescent chemosensors based on derivatives of fluorinated phenols. These chemosensors have shown high selectivity and sensitivity towards various analytes, including metal ions and neutral molecules, indicating the potential of 2-Chloro-6-fluoro-3-methylphenol and its derivatives in creating sensitive detection systems for chemical and biological applications Roy, 2021.

Polymer Synthesis

In the field of polymer chemistry, derivatives of 2-Chloro-6-fluoro-3-methylphenol have been investigated for their polymerization properties. Hyun et al. (1988) studied the oxidative polymerization of a related compound, leading to the synthesis of novel polymeric materials. This research contributes to the understanding of polymer synthesis processes and the development of new polymeric materials with potential applications in various industries Hyun et al., 1988.

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-chloro-6-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGCWUNGWVQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378637
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylphenol

CAS RN

261762-90-7
Record name 2-Chloro-6-fluoro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-90-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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